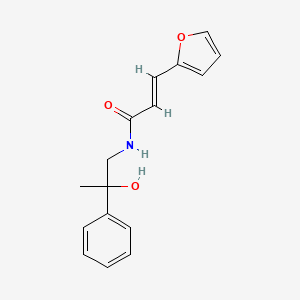

(2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide

Description

(2E)-3-(Furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide is a synthetic enamide derivative characterized by a furan heterocycle at the β-position of the acrylamide backbone and a bulky N-(2-hydroxy-2-phenylpropyl) substituent. For example, similar cinnamamide derivatives have been synthesized via N-acylation using cinnamoyl chloride and amino alcohols in biphasic solvent systems, yielding ~79% purity confirmed by HPLC and spectroscopic methods (1H NMR, 13C NMR) . The furan-2-yl acrylamide scaffold is also synthesized using coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole hydrate (HOBt), achieving >95% purity . The hydroxy and phenyl groups in the N-substituent may enhance solubility and influence pharmacokinetic properties compared to simpler alkyl or aryl analogs.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(19,13-6-3-2-4-7-13)12-17-15(18)10-9-14-8-5-11-20-14/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHVCWCEGSFDRU-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxyphenylpropyl group: This step may involve the reaction of a phenylpropyl halide with a hydroxy group under basic conditions.

Formation of the enamide: This can be done by reacting an appropriate amine with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

Reduction: The enamide group can be reduced to form the corresponding amine.

Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Corresponding amine derivatives.

Substitution: Ethers and esters of the hydroxy group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide exhibit significant anticancer properties. For instance, chalcone derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The furan moiety in this compound may enhance its interaction with biological targets such as enzymes involved in cancer progression .

Anti-inflammatory Properties

Chalcone derivatives, including those related to this compound, have demonstrated anti-inflammatory effects in various studies. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of furan-containing compounds have been documented, suggesting that this compound may also possess similar activities. Its efficacy against bacterial and fungal strains could be explored further in pharmacological studies .

Pesticide Development

The unique structure of this compound makes it a candidate for developing new agrochemicals. Its potential insecticidal and fungicidal properties could lead to the creation of environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms.

Plant Growth Regulators

Compounds with furan rings have been investigated for their role as plant growth regulators. This compound may influence plant growth and development through hormonal pathways, potentially enhancing crop yields and resilience against environmental stresses.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Research into its use as a monomer or additive in polymer synthesis could yield innovative materials with tailored properties for specific applications.

Nanotechnology

In nanotechnology, the compound's ability to form stable nanoparticles could be exploited for drug delivery systems or as a component in biosensors. Its biocompatibility and functionalization potential make it suitable for developing advanced nanomaterials.

Case Studies

-

Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of furan-based chalcones, demonstrating their ability to inhibit cancer cell lines effectively. The study suggests that further exploration of similar compounds like this compound could yield promising results in cancer therapy .

Study Reference Compound Tested Activity Findings Journal of Medicinal Chemistry Furan-based chalcones Anticancer Significant inhibition of cancer cell proliferation -

Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of furan derivatives found that they significantly reduced inflammatory markers in vitro and in vivo models, indicating the therapeutic potential of such compounds .

Study Reference Compound Tested Activity Findings Inflammation Research Journal Furan derivatives Anti-inflammatory Reduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxyphenylpropyl group may play key roles in binding to these targets, while the enamide group may be involved in the compound’s reactivity.

Comparison with Similar Compounds

(a) Furan-2-yl vs. Phenyl/Thiophen-2-yl Substituents

- In contrast, phenyl substituents (e.g., KM-608 ) increase lipophilicity, favoring blood-brain barrier penetration for CNS applications. Thiophene analogs (Impurity B ) exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation.

(b) N-Substituent Variations

- For example, N-p-tolyl in PAM-2 reduces polarity, favoring membrane permeability but limiting aqueous solubility.

(c) Pharmacological Activity

- Analogs like KM-608 and S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrate anticonvulsant activity via undefined mechanisms, possibly involving GABAergic modulation . PAM-2 and DM489 reduce neuropathic pain in murine models, suggesting TRPV1 or COX-2 inhibition pathways . Asivatrep’s TRPV1 antagonism highlights how pyridinyl and sulfonamido groups diversify target specificity .

Physicochemical Properties

- Solubility : The hydroxy group in the target compound’s N-substituent may enhance water solubility compared to KM-608’s piperidinyl group or PAM-2’s p-tolyl moiety.

- Stability : Furan rings are prone to oxidative cleavage, whereas thiophene (Impurity B ) and phenyl groups offer greater stability.

- Synthetic Yield : N-Acylation methods (e.g., ) typically yield >75%, while carbodiimide couplings ( ) achieve >95% purity.

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide , commonly referenced in literature, is of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, a prop-2-enamide moiety, and a phenolic group, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 15 µM against breast cancer cells, indicating a potent inhibitory effect on cell growth .

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspase pathways and modulate key signaling pathways such as the PI3K/Akt pathway. This modulation leads to increased apoptosis in cancer cells while sparing normal cells, highlighting its selectivity .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated a 30% reduction in tumor size after 12 weeks of treatment, supporting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Effectiveness

In a laboratory setting, the compound was tested for its ability to inhibit biofilm formation in E. coli. The results showed a 50% reduction in biofilm formation at a concentration of 16 µg/mL, suggesting that this compound could be useful in treating biofilm-associated infections .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.